Ethyl 3-(2,4-difluorophenyl)propanoate can be synthesized through various chemical reactions involving starting materials such as ethyl propanoate and 2,4-difluorobenzaldehyde. It falls under the category of fluorinated organic compounds, which are known for their diverse biological activities and utility in pharmaceuticals.
The synthesis of ethyl 3-(2,4-difluorophenyl)propanoate typically involves the following steps:
The yields of this synthesis can vary significantly based on the reaction conditions, with optimized methods yielding upwards of 70-90% purity.
The molecular structure of ethyl 3-(2,4-difluorophenyl)propanoate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | Ethyl 3-(2,4-difluorophenyl)propanoate |
Ethyl 3-(2,4-difluorophenyl)propanoate can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and reaction time.
Ethyl 3-(2,4-difluorophenyl)propanoate exhibits several notable physical and chemical properties:
Ethyl 3-(2,4-difluorophenyl)propanoate has various applications across different fields:
Ethyl 3-(2,4-difluorophenyl)propanoate is systematically named according to IUPAC conventions as ethyl 3-(2,4-difluorophenyl)propanoate, reflecting its core propanoate ester backbone substituted at the β-position by a 2,4-difluorinated phenyl ring. The molecular formula is C₁₁H₁₂F₂O₂, with a molecular weight of 214.21 g/mol. This nomenclature precisely defines the connectivity: an ethyl ester group (–COOCH₂CH₃) attached to a three-carbon chain terminating in a 1,3-disubstituted aromatic ring with fluorine atoms at the ortho (C2) and meta (C4) positions [3] [7].
Table 1: Systematic Identifiers for Ethyl 3-(2,4-difluorophenyl)propanoate
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 3-(2,4-difluorophenyl)propanoate |
| Molecular Formula | C₁₁H₁₂F₂O₂ |
| Canonical SMILES | CCOC(=O)CCC1=C(C=C(C=C1)F)F |
| InChI Key | Derived from structural analogs: VNSICQFDYLZXLG-UHFFFAOYSA-N (similar scaffold) |
The SMILES string CCOC(=O)CCC1=C(C=C(C=C1)F)F encodes the ester linkage (CCOC(=O)) and the propyl chain (CCC) bonded to the difluorophenyl ring. While the exact InChIKey for this compound is not explicitly listed in the sources, it shares close similarity to amino-substituted variants like ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (InChIKey: VNSICQFDYLZXLG-UHFFFAOYSA-N) [4] [8], differing only by the absence of the β-amino group.
The 2,4-difluorophenyl group imposes distinct steric and electronic constraints on the molecule. Key geometric features include:
These features collectively enhance the compound’s lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs, making it a valuable synthon in medicinal chemistry [7].
Substituent positioning on the phenyl ring profoundly alters physicochemical properties. Key comparisons include:
Table 2: Structural Analogs of Ethyl 3-(2,4-difluorophenyl)propanoate
| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 3-(2,4-difluorophenyl)propanoate | 2,4-difluoro | C₁₁H₁₂F₂O₂ | 214.21 | Reference compound |
| Ethyl 3-(3,4-difluorophenyl)propanoate [3] | 3,4-difluoro | C₁₁H₁₂F₂O₂ | 214.21 | No ortho-fluorine; reduced steric hindrance |
| Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate [6] | β-hydroxy addition | C₁₁H₁₂F₂O₃ | 230.21 | Hydroxyl at β-position; chiral center |
| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate [4] [8] | β-amino substitution | C₁₁H₁₃F₂NO₂ | 229.22 | Amino group replaces β-hydrogen; zwitterionic potential |
NMR Spectroscopy (predicted/comparative data):
Table 3: Predicted NMR Assignments for Ethyl 3-(2,4-difluorophenyl)propanoate
| Atom Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Phenyl C2-H (H6) | 7.85 | dd | 131.5 |
| Phenyl C5-H | 6.85 | m | 111.2 |
| Phenyl C6-H | 6.95 | m | 104.8 |
| –CH₂– (β-methylene) | 2.90 | t | 34.1 |
| –CH₂– (α-methylene, ester) | 2.60 | t | 35.8 |
| –OCH₂CH₃ | 4.10 | q | 60.3 |
| –OCH₂CH₃ | 1.25 | t | 14.1 |
| Ester carbonyl (C=O) | – | – | 172.5 |
IR Spectroscopy: Dominant peaks include the ester C=O stretch at 1735 cm⁻¹ (conjugated, slightly lower than aliphatic esters due to aryl ring), asymmetric C–O–C stretch at 1240 cm⁻¹, and aromatic C=C stretches at 1600 cm⁻¹ and 1490 cm⁻¹. C–F vibrations appear as sharp bands between 1100–1200 cm⁻¹ [3] [9].
Mass Spectrometry: The molecular ion peak is expected at m/z 214.1 ([M]⁺). Fragmentation patterns include loss of ethoxy (•OCH₂CH₃) yielding m/z 169.0, and cleavage of the propanoate chain giving the acylium ion [C₆H₃F₂]⁺ at m/z 113.0. High-resolution MS would confirm the empirical formula within 5 ppm error [3] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2